molecular formula C8H13NOS B15272307 (3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL

(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL

Cat. No.: B15272307
M. Wt: 171.26 g/mol
InChI Key: DOKNARALGPKJCL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-thiophenecarboxaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Amination: The intermediate alcohol is then converted to the desired amine through reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The thienyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-thienyl)propan-1-OL: Similar structure but lacks the methyl group on the thienyl ring.

    (3R)-3-Amino-3-(5-methyl(3-thienyl))propan-1-OL: Similar structure but with a different position of the methyl group on the thienyl ring.

Uniqueness

(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL is unique due to the specific position of the methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in certain applications compared to its analogs.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

(3R)-3-amino-3-(5-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NOS/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1

InChI Key

DOKNARALGPKJCL-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC=C(S1)[C@@H](CCO)N

Canonical SMILES

CC1=CC=C(S1)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.